(2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
Description
The compound “(2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride” is a chiral molecule featuring an indole ring, a pyrrolidine moiety, and an amino group, all critical to its physicochemical and pharmacological profile. The hydrochloride salt enhances solubility, a key factor in bioavailability. Structural studies of such compounds often employ crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structural determination .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c16-13(15(19)18-7-3-4-8-18)9-11-10-17-14-6-2-1-5-12(11)14;/h1-2,5-6,10,13,17H,3-4,7-9,16H2;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQGGBXXUISCKZ-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, pyrrolidine, and a protected amino acid derivative.
Coupling Reactions: The indole and pyrrolidine rings are coupled to the amino acid backbone using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: Any protecting groups on the amino acid derivative are removed under acidic or basic conditions to yield the free amino acid.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Scaling Up: Adjusting reaction conditions for larger-scale production.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C15H20ClN3O
- Molecular Weight : Approximately 283.79 g/mol
- IUPAC Name : (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
This compound belongs to a class of molecules known for their interactions with various biological targets, including receptors involved in inflammation and cancer pathways.
Anti-inflammatory Properties
Research indicates that compounds similar to (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride can act as agonists for formyl peptide receptor 2 (FPR2). These agonists have shown promise in enhancing the resolution of inflammation. In vitro studies demonstrate that such compounds can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Neuropharmacology
The ability of this compound to cross the blood-brain barrier positions it as a candidate for neuropharmacological applications. Studies have shown that similar compounds can modulate microglial activity, which is crucial for neuroinflammatory responses. The modulation of mitochondrial function and caspase activity in microglial cells indicates potential therapeutic avenues for neurodegenerative diseases .
Cancer Research
The compound's interactions with PD-1/PD-L1 pathways make it a subject of interest in cancer immunotherapy. Small molecule inhibitors targeting these pathways can enhance immune responses against tumors. The structure of (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride may contribute to developing novel inhibitors that promote anti-tumor immunity by blocking PD-L1 interactions .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A recent study demonstrated that derivatives of the compound effectively inhibited the secretion of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) in activated microglial cells. This suggests that modifications to the indole or pyrrolidine moieties could enhance anti-inflammatory efficacy, making these compounds valuable tools for studying neuroinflammation .
Case Study 2: PD-L1 Interaction
In another study focused on PD-L1 inhibitors, researchers utilized virtual screening methods to identify small molecules capable of disrupting PD-L1 dimerization. The structural characteristics of (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride were evaluated for their potential to occupy critical binding sites on PD-L1, leading to enhanced immune checkpoint inhibition .
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in the body.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substitution at the 3-Position: Indole vs. Hydroxy Group
A closely related compound, “(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one hydrochloride” (CAS: 670253-53-9), replaces the indole group with a hydroxy moiety . This substitution significantly alters properties:
The indole group’s aromaticity may enhance binding to neurotransmitter receptors (e.g., 5-HT), whereas the hydroxy analog’s polarity could favor solubility but reduce CNS penetration.
Variations in Aromatic Substituents
lists compounds like 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)propan-1-one, which lacks the amino group and indole but incorporates a 4-methylphenyl group . Key differences include:
The phenyl analog’s lipophilicity may favor membrane permeability but reduce specificity for indole-binding targets.
Role of the Pyrrolidin-1-yl Group
The pyrrolidine ring is conserved in all analogs (–3), suggesting its importance in:
- Basicity : The tertiary amine (pKa ~9) may enhance solubility under acidic conditions (e.g., gastric environment).
Physicochemical and Pharmacological Implications
- Solubility : Hydrochloride salts improve aqueous solubility, critical for oral bioavailability.
- Metabolic Stability : Indole derivatives are prone to CYP450 oxidation, whereas phenyl/hydroxy analogs may undergo glucuronidation .
- Target Engagement: Indole’s resemblance to tryptophan metabolites suggests serotonergic or kinase-targeting activity, unlike non-indole analogs.
Methods in Structural Analysis
Crystallographic tools like SHELX are pivotal for resolving these compounds’ 3D conformations. SHELXL’s precision in refining small-molecule structures ensures accurate bond-length and angle measurements, critical for structure-activity relationship (SAR) studies .
Biological Activity
(2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by an indole moiety and a pyrrolidine group, which contribute to its biological properties. Its IUPAC name is (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, and it has a molecular formula of C13H16N2O•HCl.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, indole derivatives have been shown to disrupt bacterial membranes, leading to cell death. A related compound demonstrated cationic antimicrobial peptide activity, inducing membrane permeabilization in Gram-negative bacteria.
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viruses like SARS-CoV-2. Research has highlighted the importance of indole derivatives in inhibiting viral proteases, which are crucial for viral replication. For example, PF-07321332, an indole-based compound, has shown potent inhibition of the SARS-CoV-2 main protease with a Ki value of 3.11 nM . This indicates that (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride may also possess similar antiviral properties.
Anticancer Potential
Indole derivatives are increasingly recognized for their anticancer properties. They can modulate various signaling pathways involved in cancer progression. The mechanism of action typically involves the inhibition of kinases and other enzymes that promote tumor growth. In vitro studies have shown that indole compounds can induce apoptosis in cancer cells .
The biological activity of (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is thought to involve interactions with specific molecular targets:
Inhibition of Enzymes : The indole moiety can interact with enzymes such as proteases and kinases, leading to altered cellular signaling and reduced proliferation of cancer cells.
Membrane Disruption : Similar compounds have been shown to form channels in bacterial membranes, leading to cell lysis.
Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various indole derivatives against coronaviruses, it was found that compounds with structural similarities to (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride exhibited significant antiviral activity. The study reported an EC50 value of 74.5 nM for a closely related compound against SARS-CoV .
Study 2: Anticancer Activity
A series of experiments assessed the anticancer potential of pyrrolidine derivatives, including those similar to (2S)-2-amino-3-(1H-indol-3-yl)-1-(pyrrolidin-1-yl)propan-1-one hydrochloride. Results indicated that these compounds could inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest .
Data Tables
| Activity Type | Compound | EC50/Ki Value | Target |
|---|---|---|---|
| Antiviral | PF-07321332 | 74.5 nM | SARS-CoV |
| Antimicrobial | Indole Derivative | N/A | Gram-negative bacteria |
| Anticancer | Pyrrolidine Derivative | N/A | Cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
